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Compound of Interest

Compound Name: AOH1160

Cat. No.: B15566453

AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA),
has demonstrated significant promise in preclinical studies. This guide provides a
comprehensive comparison of its in vitro and in vivo performance, offering researchers,
scientists, and drug development professionals a detailed overview of its therapeutic potential.
The data presented herein is compiled from publicly available research, highlighting the
compound's selective cytotoxicity against cancer cells and its ability to suppress tumor growth
in animal models.

AOH1160 selectively targets a cancer-associated isoform of PCNA (caPCNA), a key protein
involved in DNA replication and repair.[1][2] By interfering with the function of caPCNA,
AOH1160 disrupts these essential cellular processes, leading to cell cycle arrest, apoptosis,
and the inhibition of tumor growth.[1][2] This targeted approach allows for potent anti-cancer
activity while minimizing toxicity to non-malignant cells.[1][2]

Quantitative Analysis: In Vitro vs. In Vivo

The following tables summarize the key quantitative data from in vitro and in vivo studies of
AOH1160, providing a clear comparison of its activity in different experimental settings.

In Vitro Efficacy: IC50 Values

AOH1160 has shown potent and selective cytotoxicity against a range of cancer cell lines, with
IC50 values in the sub-micromolar range.
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Cell Line Cancer Type IC50 (pM)
SK-N-BE(2)c Neuroblastoma ~0.3
SK-N-AS Neuroblastoma ~0.4
MDA-MB-468 Breast Cancer ~0.5
H82 Small Cell Lung Cancer ~0.3

Table 1: In vitro cytotoxicity of AOH1160 in various cancer cell lines. Data compiled from

multiple sources.[3]

In Vivo Efficacy: Tumor Growth Inhibition

In xenograft mouse models, oral administration of AOH1160 led to a significant reduction in

tumor volume across different cancer types.

Cancer Type (Cell .
) Animal Model
Line)

Dosage

Tumor Growth
Inhibition

Neuroblastoma (SK-
N-BE(2)c)

ES1e/SCID Mice

40 mg/kg daily (oral)

Significant reduction

in tumor volume

Breast Cancer (MDA-
MB-468)

ES1e/SCID Mice

40 mg/kg daily (oral)

Significant reduction

in tumor volume

Small Cell Lung
Cancer (H82)

ES1e/SCID Mice

40 mg/kg daily (oral)

Significant reduction

in tumor volume

Table 2: In vivo efficacy of AOH1160 in xenograft mouse models. A significant reduction in

tumor burden was observed in treated animals compared to controls.[1]

Mechanism of Action: Disrupting DNA Replication

and Repair

AOH1160 exerts its anti-cancer effects by targeting PCNA, a central hub for DNA replication

and repair. Its mechanism of action involves the disruption of homologous recombination-
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mediated DNA repair, a critical pathway for cancer cell survival.[1][2] This leads to the
accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]
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Figure 1: AOH1160 Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability Assay (CellTiter-Glo®)

The in vitro cytotoxicity of AOH1160 was determined using the CellTiter-Glo® Luminescent Cell

Viability Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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